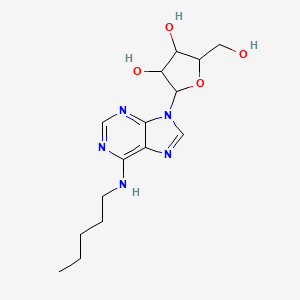
n-(3-Acetyl-4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Acetyl-4-nitrophenyl)acetamide is an organic compound with the molecular formula C10H10N2O4 It is a derivative of acetanilide, where the phenyl ring is substituted with acetyl and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetyl-4-nitrophenyl)acetamide typically involves the acetylation of 3-nitroaniline followed by further acetylation. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid to facilitate the reaction. The process can be summarized as follows:
Acetylation of 3-nitroaniline: 3-nitroaniline is reacted with acetic anhydride in the presence of sulfuric acid to form N-(3-nitrophenyl)acetamide.
Further Acetylation: The resulting N-(3-nitrophenyl)acetamide is then subjected to another acetylation step to introduce the acetyl group at the 3-position, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Acetyl-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: N-(3-Amino-4-nitrophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-(3-Acetyl-4-nitrophenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
N-(3-Acetyl-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of N-(3-Acetyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Nitrophenyl)acetamide: Similar structure but with the nitro group at the 4-position.
N-(3-Nitrophenyl)acetamide: Similar structure but without the additional acetyl group.
N-Acetyl-4-nitroaniline: Similar structure but with the acetyl group at the 4-position.
Uniqueness
N-(3-Acetyl-4-nitrophenyl)acetamide is unique due to the presence of both acetyl and nitro groups at specific positions on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6637-18-9 |
|---|---|
Molekularformel |
C10H10N2O4 |
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
N-(3-acetyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H10N2O4/c1-6(13)9-5-8(11-7(2)14)3-4-10(9)12(15)16/h3-5H,1-2H3,(H,11,14) |
InChI-Schlüssel |
AZPKTDHDQUTREM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)NC(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)

![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate](/img/structure/B13996146.png)

![4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}](/img/structure/B13996157.png)
![N-[(Benzyloxy)carbonyl]threonylglycinamide](/img/structure/B13996158.png)
![2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996162.png)

![(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate](/img/structure/B13996172.png)

![Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-](/img/structure/B13996202.png)

![3-[(4-Methylphenyl)methylidene]pentane-2,4-dione](/img/structure/B13996207.png)

